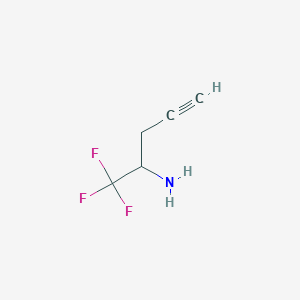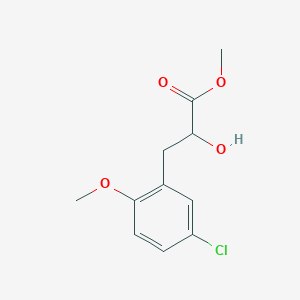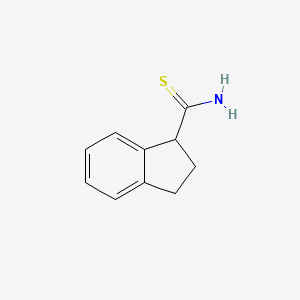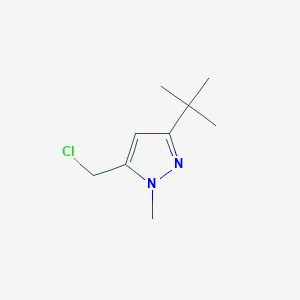
2-Amino-1-(2-ethoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group attached to an ethanone backbone, with an ethoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-ethoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-ethoxybenzaldehyde and a suitable amine source.
Reaction Conditions: A common method involves the reductive amination of 2-ethoxybenzaldehyde with ammonia or an amine under hydrogenation conditions, using a catalyst such as palladium on carbon (Pd/C).
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydrogenation: Utilizing large-scale hydrogenation reactors with optimized conditions for temperature, pressure, and catalyst concentration.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield, while maintaining consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted ethanones or phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(2-ethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Amino-1-(2-ethoxyphenyl)ethan-1-one exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(2-methoxyphenyl)ethan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
2-Amino-1-phenylethan-1-one: Lacks the ethoxy substituent, providing a simpler structure.
2-Amino-1-(4-ethoxyphenyl)ethan-1-one: Ethoxy group positioned at the para position instead of the ortho position.
Uniqueness
2-Amino-1-(2-ethoxyphenyl)ethan-1-one is unique due to the specific positioning of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-amino-1-(2-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6H,2,7,11H2,1H3 |
Clave InChI |
VYZBIIIKSINKOG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)






![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)




